molecular formula C15H13BrFNO2 B11952511 5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide CAS No. 853317-18-7

5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B11952511
CAS No.: 853317-18-7
M. Wt: 338.17 g/mol
InChI Key: OIZIURYHYFWKCF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The attachment of an ethoxy group to the phenyl ring.

    Fluorination: The incorporation of a fluorine atom into the benzamide structure.

    Amidation: The formation of the amide bond between the ethoxyphenyl group and the fluorobenzamide moiety.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine, ethoxy, or fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

    Materials Science: It may be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-ethoxyphenyl)-2-chlorobenzamide
  • 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzamide
  • 5-bromo-N-(4-ethoxyphenyl)-2-(3-methylbutoxy)benzamide

Uniqueness

5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

853317-18-7

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13BrFNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

OIZIURYHYFWKCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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